![molecular formula C18H21N5O5S B6546397 N-(3,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897454-17-0](/img/structure/B6546397.png)
N-(3,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N5O5S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.12633996 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound of interest in pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a dimethoxyphenyl group and a purine-derived moiety linked through a sulfanyl acetamide. This unique combination suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural features often interact with purinergic receptors, which play crucial roles in cell signaling and immune responses. The purinergic system is involved in various physiological processes such as inflammation, neurotransmission, and cellular proliferation .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies:
- Antibacterial Activity : Similar compounds have shown significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance, derivatives of purine compounds have been reported to exhibit broad-spectrum antibacterial effects .
- Antifungal Activity : Compounds with related structures have demonstrated antifungal activity against pathogens such as Aspergillus spp. and Candida spp., indicating potential therapeutic applications in treating fungal infections .
- Anti-inflammatory Effects : The modulation of purinergic signaling pathways suggests that this compound may possess anti-inflammatory properties. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antibacterial | Effective against gram-positive/negative bacteria | |
Antifungal | Inhibits growth of Aspergillus and Candida | |
Anti-inflammatory | Reduces cytokine production |
Case Study 1: Antibacterial Activity
A study conducted on structurally similar compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Anti-inflammatory Response
In vitro studies showed that the compound could inhibit the release of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)29-9-13(24)19-10-6-11(27-4)8-12(7-10)28-5/h6-8H,9H2,1-5H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMVUAVAFNKGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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